molecular formula C13H15N3OS2 B2434004 (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1396717-27-3

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No.: B2434004
CAS No.: 1396717-27-3
M. Wt: 293.4
InChI Key: PVKFAFYBSGWMMJ-UHFFFAOYSA-N
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Description

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H15N3OS2 and its molecular weight is 293.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Novel compounds related to the specified chemical structure have been synthesized and characterized, providing insights into their structural and spectral properties. The study by Shahana and Yardily (2020) involved the synthesis of novel compounds and their characterization through various spectroscopic methods, including UV, IR, 1H, and 13C NMR, as well as high-resolution mass spectrometry. The study also employed density functional theory (DFT) calculations to investigate the equilibrium geometry, bonding features, and harmonic vibrational wave numbers, revealing significant insights into the structural changes due to electron-withdrawing group substitution and the thermodynamic stability of these compounds (Shahana & Yardily, 2020).

Biological Activities and Applications

  • Antitumor Activity : The synthesis and evaluation of certain thiadiazole derivatives demonstrated inhibitory effects on a range of cancer cell lines, highlighting their potential as antitumor agents. For instance, compounds were synthesized and tested for their ability to inhibit the growth of leukemia, non-small lung cancer, and renal cancer cell lines, showing promising GI50 values (Bhole & Bhusari, 2011).

  • Antibacterial and Antifungal Activities : Another study synthesized thiadiazole derivatives and evaluated their antimicrobial properties. These compounds displayed activity against bacterial and fungal strains, contributing to the development of new antimicrobial agents (Syed, Alagwadi Kallanagouda Ramappa, & Alegaon, 2013).

  • Molecular Docking Studies : Docking studies have been conducted to understand the interaction of these compounds with biological targets. The study by Shahana and Yardily, for example, utilized Hex 8.0 for molecular docking to understand the antibacterial activity of the synthesized compounds, providing a theoretical foundation for their potential biological applications (Shahana & Yardily, 2020).

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-9-12(19-15-14-9)13(17)16-6-4-10(5-7-16)11-3-2-8-18-11/h2-3,8,10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKFAFYBSGWMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.